![molecular formula C17H12Cl2N2O3 B14341544 (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride CAS No. 94051-09-9](/img/structure/B14341544.png)
(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoxaline moiety, which is a bicyclic aromatic heterocycle, and a phenoxy group attached to a propanoyl chloride. The presence of the chlorine atom in the quinoxaline ring adds to its chemical reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, followed by chlorination to introduce the chlorine atom at the desired position. The resulting 6-chloro-2-quinoxaline is then reacted with 4-hydroxyphenoxypropanoic acid under appropriate conditions to form the intermediate compound. Finally, the intermediate is treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group to the propanoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to dihydroquinoxaline derivatives.
Substitution: The chlorine atom in the quinoxaline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Other Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents, such as 6-fluoro-2-quinoxaline or 6-methyl-2-quinoxaline.
Uniqueness: The presence of the chlorine atom in the quinoxaline ring and the phenoxypropanoyl chloride moiety makes (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride unique. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Número CAS |
94051-09-9 |
|---|---|
Fórmula molecular |
C17H12Cl2N2O3 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoyl chloride |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-10(17(19)22)23-12-3-5-13(6-4-12)24-16-9-20-15-8-11(18)2-7-14(15)21-16/h2-10H,1H3/t10-/m1/s1 |
Clave InChI |
FEGDROCMAFPFSD-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C(=O)Cl)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
SMILES canónico |
CC(C(=O)Cl)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


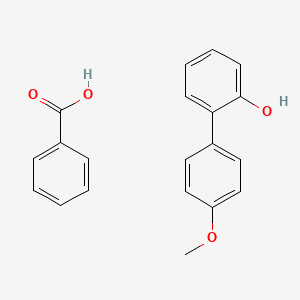
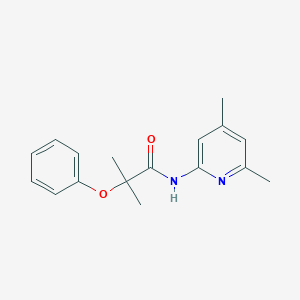
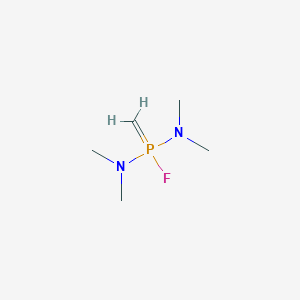
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
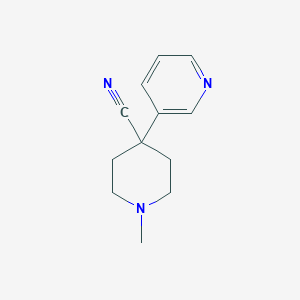

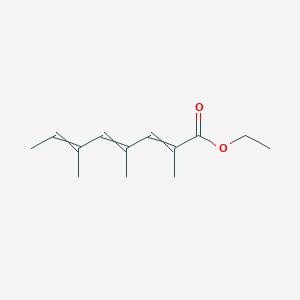
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
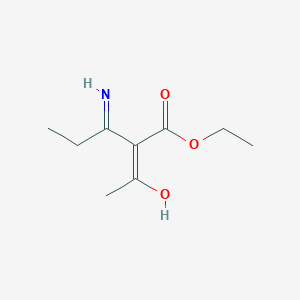
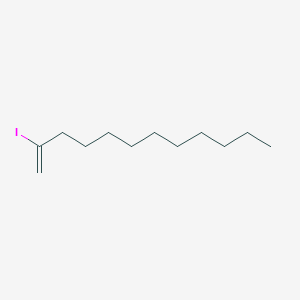
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
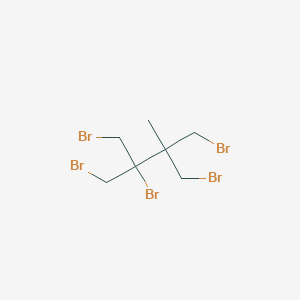
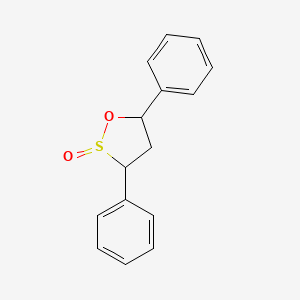
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
